3-Amino-4-prop-2-enylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-amino-4-prop-2-enylphenol |
InChI |
InChI=1S/C9H11NO/c1-2-3-7-4-5-8(11)6-9(7)10/h2,4-6,11H,1,3,10H2 |
InChI Key |
OYFMCMKHILAVHB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Development
Retrosynthetic Analysis of 3-Amino-4-prop-2-enylphenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. libretexts.org For this compound, the primary disconnections involve the carbon-nitrogen and carbon-carbon bonds of the amino and propenyl groups, respectively.
A logical retrosynthetic approach would involve the following key disconnections:
C-N Bond Disconnection: The amino group can be introduced via the reduction of a nitro group. This leads to 3-nitro-4-prop-2-enylphenol as a key intermediate. This is a common and effective strategy for the synthesis of anilines.
C-C Bond (propenyl group) Disconnection: The propenyl group can be introduced through several methods. One common strategy is the Claisen rearrangement of an allyl ether. This would disconnect this compound to 3-aminophenoxyallene. Another powerful method is a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which would disconnect the molecule to a halogenated aminophenol and propene or a propene equivalent. wikipedia.org
Based on these primary disconnections, two plausible retrosynthetic pathways can be envisioned, starting from a simple, commercially available phenol (B47542) derivative.
Pathway A: Claisen Rearrangement Route
This pathway prioritizes the introduction of the allyl group via a Claisen rearrangement, followed by the formation of the amino group.
Target: this compound
Precursor 1: 3-Nitro-4-prop-2-enylphenol (via reduction of the nitro group)
Precursor 2: 3-Nitrophenoxyallene (via Claisen rearrangement)
Precursor 3: Allyl 3-nitrophenyl ether (via allylation of 3-nitrophenol)
Starting Material: 3-Nitrophenol (B1666305)
Pathway B: Heck Coupling Route
This pathway focuses on the late-stage introduction of the propenyl group using a palladium-catalyzed coupling reaction.
Target: this compound
Precursor 1: 3-Amino-4-halophenol (via Heck coupling with propene)
Precursor 2: 3-Nitro-4-halophenol (via reduction of the nitro group)
Starting Material: 4-Halophenol (via nitration)
These retrosynthetic strategies provide a logical framework for developing detailed synthetic routes, which are explored in the following sections.
Evolution of Synthetic Routes to this compound
The synthesis of functionalized aminophenols has evolved from traditional multi-step approaches to more efficient and convergent methodologies.
Conventional Multi-Step Synthesis Approaches
Conventional syntheses of compounds like this compound typically involve a linear sequence of reactions, often requiring protection and deprotection steps. A plausible conventional route, based on the Claisen rearrangement strategy, would involve the following steps:
Nitration: Introduction of a nitro group at the meta-position of phenol is challenging due to the ortho- and para-directing nature of the hydroxyl group. Therefore, starting with a pre-functionalized precursor like 3-nitrophenol is more practical.
Allylation: The phenolic hydroxyl group of 3-nitrophenol can be allylated using allyl bromide in the presence of a base like potassium carbonate to form allyl 3-nitrophenyl ether.
Claisen Rearrangement: Heating the allyl 3-nitrophenyl ether would induce a Claisen rearrangement to introduce the allyl group onto the aromatic ring, likely at the ortho position to the ether linkage, yielding 2-allyl-5-nitrophenol. To obtain the desired 4-propenyl isomer, a starting material with a blocked ortho position or alternative strategies would be necessary. A more direct approach would be the allylation of a suitably protected 3-aminophenol (B1664112), followed by rearrangement.
Reduction: The nitro group is then reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium catalyst.
Contemporary Convergent and One-Pot Methodologies
Modern synthetic chemistry emphasizes convergent and one-pot strategies to improve efficiency and reduce waste. nih.gov For the synthesis of this compound, a convergent approach could involve the synthesis of two key fragments that are then coupled together. For instance, a halogenated aminophenol fragment could be coupled with a propenyl-containing fragment.
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages. rsc.orgacs.orgrsc.orgbenthamdirect.com A potential one-pot synthesis of a related structure, 2-aminobenzoxazoles, has been developed from 2-aminophenols and isothiocyanates, showcasing the potential for tandem reactions in the synthesis of complex aminophenols. rsc.org While a specific one-pot synthesis for this compound is not readily found in the literature, a hypothetical one-pot process could involve the in-situ generation of a reactive intermediate followed by subsequent functionalization. For example, a dehydrogenative approach has been used for the one-shot assembly of N-functionalized 2-aminophenols from cyclohexanones and amines. nih.gov
Catalytic Systems in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Various catalytic systems can be employed for the synthesis of this compound.
Transition Metal-Catalyzed Transformations (e.g., Heck Coupling for propenyl group introduction)
Transition metal catalysis is particularly important for the formation of carbon-carbon bonds. The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a powerful tool for introducing the propenyl group. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov
A synthetic route utilizing the Heck reaction could proceed as follows:
Halogenation and Nitration: A starting phenol can be halogenated (e.g., brominated or iodinated) at the 4-position, followed by nitration at the 3-position to yield 4-halo-3-nitrophenol.
Heck Coupling: The 4-halo-3-nitrophenol can then be subjected to a Heck coupling reaction with propene or an equivalent reagent in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand, and a base to yield 3-nitro-4-prop-2-enylphenol. The intramolecular Heck reaction is often more efficient and stereoselective. libretexts.org
Reduction: The final step would be the reduction of the nitro group to an amine.
The choice of ligand in the Heck reaction is crucial for achieving high yields and selectivity. Chiral ligands like BINAP can be used to induce enantioselectivity if a chiral center is desired. libretexts.org
| Catalyst System | Reaction | Key Features | Reference(s) |
| Pd(OAc)2 / PPh3 | Heck Coupling | Standard catalyst system for coupling aryl halides with alkenes. | libretexts.orgorganic-chemistry.org |
| Pd/C | Hydrogenation | Effective for the reduction of nitro groups to amines. | |
| Pd(OAc)2 / BINAP | Asymmetric Heck Coupling | Enables the synthesis of chiral products with high enantioselectivity. | libretexts.org |
Organocatalytic and Biocatalytic Approaches
In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering milder reaction conditions and improved sustainability.
Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. For the synthesis of aminophenols, organocatalytic approaches have been developed for various transformations. For instance, aminophenol-based organocatalysts have been used for the enantioselective allylation of imines. beilstein-journals.orgnih.gov While a direct organocatalytic synthesis of this compound is not well-documented, the principles of organocatalysis could be applied to specific steps, such as the asymmetric introduction of the amino group or the construction of the phenol ring. researchgate.netchiba-u.jpsorbonne-universite.fr
Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency. nih.gov For the synthesis of aminophenols, biocatalytic methods are being explored for amination reactions. rug.nlresearchgate.net For example, flavoprotein oxidases have been evolved to catalyze the direct oxidative amination of p-substituted phenols. rug.nlresearchgate.net This approach could potentially be adapted for the amination of a 4-prop-2-enylphenol precursor. Furthermore, biocatalytic methods have been developed for the synthesis of chiral alcohols and amino acids, which could serve as building blocks in a convergent synthesis. mdpi.comnih.gov Biocatalysis also offers routes for the synthesis of alkenylphenols from renewable resources.
| Catalytic Approach | Transformation | Potential Application in Synthesis | Reference(s) |
| Aminophenol Organocatalysts | Asymmetric allylation of imines | Asymmetric introduction of the amino or allyl group. | beilstein-journals.orgnih.gov |
| Flavoprotein Oxidases | Oxidative amination of phenols | Direct introduction of the amino group onto the phenol ring. | rug.nlresearchgate.net |
| Laccases/Peroxidases | Radical polymerization of phenols | Could be explored for controlled functionalization. | nih.gov |
Regioselectivity and Stereochemical Control in Synthesis
Achieving the exact molecular architecture of this compound, with its specific substitution pattern, hinges on mastering regioselectivity and, where applicable, stereochemistry. The interplay between the hydroxyl and amino groups on the phenolic ring governs the outcomes of synthetic transformations.
The introduction of the prop-2-enyl (allyl) group at the C4 position, ortho to the hydroxyl group and adjacent to the amino group, is a critical synthetic step. The most common and atom-economical method for achieving this is through the aromatic Claisen rearrangement. organic-chemistry.orglibretexts.org This reaction is a type of paperpublications.orgpaperpublications.org-sigmatropic rearrangement where an allyl aryl ether rearranges upon heating to form an ortho-allylphenol. ucalgary.ca
The synthesis typically begins with the preparation of the precursor, 3-aminophenol allyl ether. When this ether is heated, the allyl group migrates to one of the ortho positions of the phenolic hydroxyl group (C2 or C4). The regioselectivity of this rearrangement is influenced by steric and electronic factors. The amino group at the C3 position exerts a significant directing effect. While both C2 and C4 are activated, the specific outcome can be controlled by reaction conditions. In cases where the ortho positions are blocked, a subsequent Cope rearrangement can facilitate migration to the para position. organic-chemistry.org
Alternative strategies for allylation exist, such as direct Friedel-Crafts allylation, but these often suffer from issues like polysubstitution and the need for harsh catalysts, making the Claisen rearrangement a more controlled and widely used approach.
Table 1: Comparison of Methods for Allylic Group Introduction
| Method | Description | Advantages | Challenges |
| Claisen Rearrangement | Thermal or catalytic intramolecular rearrangement of an allyl aryl ether. libretexts.orgucalgary.ca | High atom economy, intramolecular nature prevents intermolecular side products, established methodology. | Requires high temperatures, potential for mixture of regioisomers (ortho/para). organic-chemistry.orgresearchgate.net |
| Friedel-Crafts Allylation | Electrophilic substitution using an allyl halide and a Lewis acid catalyst. | Direct C-C bond formation. | Risk of polyallylation, catalyst deactivation by amino/hydroxyl groups, generation of hazardous waste. |
| Transition Metal-Catalyzed Cross-Coupling | Coupling of an aryl halide/triflate with an allyl organometallic reagent (e.g., allylboronates). rsc.org | Mild reaction conditions, high functional group tolerance. | Requires pre-functionalized starting materials, cost of catalysts and reagents. |
This table is generated based on established chemical principles and findings from the provided search results.
Once this compound is synthesized, its phenolic ring can be further modified. The existing substituents—the strongly activating hydroxyl and amino groups—direct the position of any new incoming groups, primarily in electrophilic aromatic substitution reactions. researchgate.net The hydroxyl group at C1 directs to positions C2, C4, and C6, while the amino group at C3 directs to C2, C4, and C6. With the C4 position already occupied by the allyl group, the C2 and C6 positions are the most activated and likely sites for further functionalization.
Achieving selective functionalization at one specific position over others is a significant challenge. mdpi.com Methodologies employing directing groups, which can be temporarily installed to guide a reaction to a specific site and later removed, are often utilized to overcome this. researchgate.netmdpi.com For instance, copper-catalyzed reactions have been developed for the site-selective amination of p-aminophenol derivatives at the C2 position, demonstrating that high regioselectivity is achievable with modern catalytic systems. mdpi.comrsc.org Such strategies could be adapted to selectively introduce substituents like halogens, nitro groups, or sulfonyl groups onto the this compound scaffold.
Green Chemistry Principles in this compound Production
The increasing emphasis on sustainable chemical manufacturing has driven the application of green chemistry principles to the synthesis of phenols and their derivatives. numberanalytics.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Traditional organic synthesis often relies on large volumes of volatile and often toxic organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives. paperpublications.org For phenol synthesis, strategies include performing reactions in aqueous media or under solvent-free conditions. numberanalytics.com The oxidative polymerization of phenol in water serves as a prime example of a greener process. tandfonline.com
For the Claisen rearrangement step in the synthesis of this compound, which typically requires high temperatures, the use of high-boiling point organic solvents can be problematic. Research has shown that alternative media, such as ionic liquids, can be effective solvents for high-temperature reactions. organic-chemistry.org Furthermore, microwave-assisted synthesis can dramatically reduce reaction times and energy input, often allowing for solvent-free conditions. wjpmr.com
Table 2: Green Solvents and Alternative Media in Phenol Chemistry
| Solvent/Medium | Application Example | Environmental Benefit |
| Water | Oxidative polymerization of phenols; Suzuki-Miyaura coupling. numberanalytics.comtandfonline.com | Non-toxic, non-flammable, inexpensive, readily available. |
| Ionic Liquids | High-temperature reactions like Claisen rearrangement. organic-chemistry.org | Low volatility, recyclable, tunable properties. |
| **Supercritical Fluids (e.g., scCO₂) ** | Enzymatic synthesis of phenolic lipids. nih.gov | Non-toxic, easily removed, can replace organic solvents. |
| Solvent-Free | Nitration of phenol using microwave irradiation. wjpmr.com | Eliminates solvent waste, reduces energy consumption, simplifies workup. |
This table is generated based on established chemical principles and findings from the provided search results.
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the desired product. paperpublications.orgnih.gov Reactions with high atom economy are inherently less wasteful.
The Claisen rearrangement is an excellent example of an atom-economical reaction. As an intramolecular rearrangement, all the atoms of the starting material (3-aminophenol allyl ether) are present in the final product (this compound), resulting in a theoretical atom economy of 100%. This contrasts sharply with substitution or elimination reactions that generate stoichiometric byproducts.
Challenges and Future Prospects in Synthetic Research
Despite advances, the synthesis of complex substituted phenols like this compound is not without its difficulties. Key challenges include:
Controlling Regioselectivity: Achieving high selectivity, especially in the functionalization of the electron-rich phenolic ring, remains a primary obstacle. Preventing the formation of isomeric byproducts is crucial for simplifying purification and maximizing yield.
Oxidation Sensitivity: Aminophenols are susceptible to oxidation, which can lead to product degradation and the formation of colored impurities. nih.govchemcess.com This requires careful handling and often the use of inert atmospheres during synthesis and storage.
Harsh Reaction Conditions: Classical methods like the thermal Claisen rearrangement can require high temperatures, which may not be compatible with other sensitive functional groups and can lead to side reactions.
Future research is aimed at overcoming these challenges through several promising avenues:
Advanced Catalysis: The development of novel transition-metal and organocatalytic systems will enable milder reaction conditions and greater control over selectivity. numberanalytics.com Direct C-H functionalization of unprotected phenols is a particularly active area of research that promises more efficient and atom-economical synthetic routes. researchgate.netmdpi.com
Biocatalysis: The use of enzymes, such as tyrosinases or laccases, offers the potential for highly selective transformations under mild, aqueous conditions. dtic.mil Biocatalytic approaches could be employed for specific hydroxylation or functionalization steps, providing an environmentally friendly alternative to traditional chemical methods.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters like temperature and mixing, leading to improved safety, consistency, and scalability. This technology is well-suited for managing exothermic reactions or handling unstable intermediates, which can be issues in aminophenol synthesis.
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials like benzene (B151609) and phenol towards biomass-derived alternatives, further enhancing the sustainability of the entire synthetic process. numberanalytics.com
Chemical Reactivity and Mechanistic Investigations
Transformations of the Prop-2-enyl Moiety
The prop-2-enyl group is a versatile handle for a wide array of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
The double bond of the prop-2-enyl group is susceptible to electrophilic addition reactions. For instance, hydrohalogenation with agents like hydrogen bromide (HBr) proceeds via a carbocation intermediate. Following Markovnikov's rule, the bromine atom adds to the more substituted carbon atom, though the reaction can be influenced by the electronic effects of the aminophenol ring. Similarly, hydration, typically catalyzed by a strong acid, results in the formation of an alcohol, with the hydroxyl group adding to the secondary carbon of the former allyl chain.
| Reaction | Reagent(s) | Major Product | Regioselectivity |
| Hydrohalogenation | HBr | 3-Amino-4-(2-bromopropyl)phenol | Markovnikov |
| Hydration | H₂O, H₂SO₄ (cat.) | 3-Amino-4-(2-hydroxypropyl)phenol | Markovnikov |
The double bond can be cleaved under strong oxidizing conditions. Reagents such as ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide), or a one-pot procedure using potassium permanganate (B83412) (KMnO₄) under vigorous conditions, can break the carbon-carbon double bond to yield an aldehyde.
Epoxidation of the allyl group can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms an epoxide ring, a valuable intermediate for further synthetic transformations, such as ring-opening with various nucleophiles.
| Reaction | Reagent(s) | Product |
| Oxidative Cleavage | 1. O₃; 2. (CH₃)₂S | 2-Amino-4-hydroxybenzaldehyde |
| Epoxidation | m-CPBA | 3-Amino-4-(oxiran-2-ylmethyl)phenol |
The prop-2-enyl group of 3-Amino-4-prop-2-enylphenol can participate in polymerization reactions. While it is not a highly reactive monomer on its own, it can be copolymerized with more reactive olefins. Furthermore, the phenolic hydroxyl group can be modified to create initiators for ring-opening polymerization of cyclic esters or other monomers.
Olefin metathesis has emerged as a powerful tool for carbon-carbon bond formation, and the prop-2-enyl group of this compound is an excellent substrate for such reactions. Ring-closing metathesis (RCM) is particularly noteworthy. For example, after acylation of the amino group and etherification of the phenolic hydroxyl with another olefin-containing chain, RCM can be employed to construct heterocyclic systems. Catalysts like the Grubbs' or Hoveyda-Grubbs' ruthenium-based complexes are commonly used to facilitate these transformations. The choice of catalyst can be critical to achieving high yields and avoiding side reactions.
| Metathesis Type | Reactant Modification | Catalyst Example | Product Type |
| Ring-Closing Metathesis | Acylation of NH₂ and O-alkenylation | Grubbs' 2nd Generation Catalyst | Dihydrooxepine or other O-heterocycles |
| Cross-Metathesis | Unmodified (with a partner olefin) | Hoveyda-Grubbs' 2nd Generation Catalyst | Substituted aminophenol with a modified side chain |
The allyl group is susceptible to rearrangement reactions. Under thermal or acidic conditions, a Claisen-type rearrangement can occur, although this is more typical for O-allyl phenols. In the case of 3-Amino-4-allylphenol, the rearrangement would involve the migration of the allyl group to a different position on the aromatic ring, typically ortho or para to the directing hydroxyl or amino group.
Intramolecular Cyclization and Annulation Reactions
The strategic positioning of the amino, hydroxyl, and allyl groups on the phenol (B47542) ring provides a template for various intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often key steps in the synthesis of natural products and pharmacologically active molecules. For example, palladium-catalyzed cyclization reactions can be used to form five- or six-membered nitrogen- or oxygen-containing rings. Annulation strategies might involve a sequence of reactions, such as an initial intermolecular reaction to add a suitable fragment, followed by an intramolecular cyclization to build a new ring onto the aminophenol core.
Elucidation of Reaction Mechanisms via Kinetic and Isotopic Studies
While specific kinetic and isotopic studies on this compound are not extensively documented in publicly available literature, the elucidation of its reaction mechanisms can be inferred from comprehensive studies on analogous aromatic allyl ethers. The primary reaction pathway anticipated for a 4-allylphenol (B24904) derivative is the aromatic Claisen rearrangement, a pku.edu.cnpku.edu.cn-sigmatropic rearrangement. Mechanistic investigations of this class of reactions have been significantly advanced through detailed kinetic analyses and isotopic labeling experiments.
The aromatic Claisen rearrangement is an intramolecular, concerted process that proceeds through a highly ordered, cyclic transition state. libretexts.org For an ortho-allylphenol like this compound (if it were to form from a corresponding allyl aryl ether), the reaction typically involves the migration of the allyl group from the oxygen atom to an ortho-position on the benzene (B151609) ring, followed by tautomerization to the phenol. The kinetics of this rearrangement are generally first-order. libretexts.org
Kinetic Studies and Substituent Effects
Kinetic studies on the Claisen rearrangement of various substituted allyl phenyl ethers reveal the influence of electronic and steric factors on the reaction rate. The nature of substituents on the aromatic ring can significantly accelerate or decelerate the rearrangement. For instance, computational studies using density functional theory (DFT) have been employed to analyze substituent effects on the activation energy of the Claisen rearrangement. acs.org
The amino group (-NH2) at the meta-position relative to the allyl group in this compound is expected to influence the electronic properties of the benzene ring and, consequently, the energetics of the rearrangement. Electron-donating groups can affect the stability of the transition state. Studies on meta-substituted allyl phenyl ethers have shown that the regioselectivity of the rearrangement is dependent on the electronic nature of the substituent. skemman.is Electron-donating groups tend to favor migration to the less sterically hindered ortho-position. skemman.is
The rate of the reaction is also highly dependent on the solvent. Polar, hydrogen-bonding solvents have been observed to accelerate the Claisen rearrangement significantly. For example, ethanol/water mixtures can lead to rate constants that are orders of magnitude higher than those in nonpolar solvents. libretexts.org This acceleration is attributed to the stabilization of the polar, cyclic transition state.
Activation parameters, including enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide crucial insights into the transition state structure. These parameters can be determined by studying the temperature dependence of the reaction rate constant using the Eyring equation. nih.govlibretexts.org For the aromatic Claisen rearrangement, a large negative entropy of activation is typically observed, which is consistent with a highly ordered, cyclic transition state. nih.gov
Table 1: Activation Parameters for the Aromatic Claisen Rearrangement of an Allyl Aryl Ether and its 1,2-Azaborine Analogue
| Compound | ΔH‡ (kcal mol⁻¹) | ΔS‡ (e.u.) | ΔG‡₂₉₈K (kcal mol⁻¹) | Relative Rate (Approx.) |
| Allyl Phenyl Ether Analogue (B) | +29 | -18 | +34.8 ± 0.6 | 1 |
| 1,2-Azaborine Analogue (A) | +28 | -15 | +32.7 ± 0.5 | ~20x faster |
| Data sourced from a kinetic comparison of an all-carbon allyl aryl ether (B) and its BN-isostere (A), demonstrating the effect of heteroatomic substitution on activation parameters. The negative entropies of activation are indicative of an ordered, concerted cyclic transition state. nih.gov |
Isotopic Studies and Kinetic Isotope Effects (KIEs)
Isotopic labeling is a powerful tool for probing reaction mechanisms. By replacing an atom at a specific position with its heavier isotope (e.g., ¹²C with ¹³C or ¹H with ²H), one can measure the effect of this substitution on the reaction rate, known as the kinetic isotope effect (KIE). princeton.edu KIEs provide detailed information about bond breaking and bond formation in the rate-determining step and the structure of the transition state. acs.orgnih.gov
For the Claisen rearrangement, KIEs have been used to determine the degree of C-O bond cleavage and C-C bond formation in the transition state. Studies on allyl vinyl ether and allyl phenyl ether have shown that the reaction is concerted but asynchronous, with C-O bond cleavage being more advanced than C-C bond formation in the transition state. nih.gov
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For the aromatic Claisen rearrangement of allyl phenyl ether, significant heavy-atom KIEs have been measured and calculated, confirming the concerted nature of the mechanism. acs.org
Table 2: Experimental and Calculated Kinetic Isotope Effects (KIEs) for the Aromatic Claisen Rearrangement of Allyl Phenyl Ether
| Isotopic Position | Experimental KIE (¹²k/¹³k) | Calculated KIE (¹²k/¹³k) |
| C1 (Allyl) | 1.016 ± 0.002 | 1.018 |
| C2 (Allyl) | 1.001 ± 0.002 | 1.002 |
| C3 (Allyl) | 1.014 ± 0.002 | 1.016 |
| C4 (Aryl) | 1.000 ± 0.002 | 1.000 |
| C5 (Aryl) | 1.018 ± 0.002 | 1.018 |
| C6 (Aryl) | 1.000 ± 0.002 | 1.000 |
| Oxygen | (¹⁶k/¹⁸k) 1.038 ± 0.003 | (¹⁶k/¹⁸k) 1.040 |
| Data from a combined experimental and computational reinvestigation of the aromatic Claisen rearrangement. The significant KIEs at the ether oxygen and the terminal carbons of the rearranging system (C3-allyl and C5-aryl) support a transition state with significant C-O bond cleavage and C-C bond formation. acs.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. High-resolution NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial structural insights, but for an unambiguous assignment of a substituted phenol (B47542) like 3-Amino-4-prop-2-enylphenol, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org These techniques resolve overlapping signals and reveal through-bond and through-space correlations. wikipedia.orgsdsu.edu
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be critical for:
Tracing the spin system of the prop-2-enyl group by showing correlations from the methylene (B1212753) protons (-CH₂-) to the vinyl proton (-CH=), and from this proton to the terminal vinyl protons (=CH₂).
Establishing the relationship between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J_CH coupling). sdsu.edu It is essential for assigning carbon signals, as it directly links the well-resolved proton spectrum to the carbon spectrum. For the target molecule, it would distinguish the aromatic C-H carbons from the quaternary carbons and assign the specific carbons of the allyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J_CH and ³J_CH), which is crucial for piecing together the molecular skeleton. wikipedia.org It provides definitive evidence for the substitution pattern by showing correlations between:
The allyl methylene protons and aromatic carbons C-3, C-4, and C-5.
Aromatic protons and neighboring carbons, confirming their positions relative to the substituents.
The amino protons (if not exchanged with a deuterated solvent) and aromatic carbons C-2 and C-3.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, revealing through-space correlations. It can help confirm the conformation and proximity of the allyl group relative to the other substituents on the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values in DMSO-d₆ based on additive rules and data from analogous compounds like 3-aminophenol (B1664112) and 4-allylphenol)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C-1 (-OH) | ~9.0 (s, broad) | 155-157 | H-2, H-6 → C-1 |
| C-2 | ~6.5-6.6 (d) | 112-114 | H-6 → C-2 |
| C-3 (-NH₂) | ~4.8 (s, broad) | 138-140 | H-2, H-5 → C-3 |
| C-4 (-allyl) | - | 128-130 | H-1', H-5 → C-4 |
| C-5 | ~6.8-6.9 (d) | 129-131 | H-1' → C-5 |
| C-6 | ~6.4-6.5 (dd) | 114-116 | H-2 → C-6 |
| C-1' (-CH₂-) | ~3.2-3.3 (d) | 34-36 | H-2' → C-1' |
| C-2' (-CH=) | ~5.9-6.0 (m) | 137-139 | H-1', H-3' → C-2' |
| C-3' (=CH₂) | ~5.0-5.1 (m) | 115-117 | H-2' → C-3' |
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. ula.ve The principle relies on the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal. ox.ac.uk
For an accurate purity assessment of this compound, a sample would be dissolved with a known mass of a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone). Key experimental parameters must be carefully controlled:
Full Relaxation: A long relaxation delay (at least 5 times the longest T1 relaxation time of any proton of interest) must be used to ensure all signals are fully relaxed before the next pulse. ula.ve
Signal-to-Noise: A sufficient number of scans must be acquired to obtain a high signal-to-noise ratio for accurate integration.
Uniform Excitation: The transmitter pulse must be calibrated and positioned correctly to ensure uniform excitation across the entire spectral width.
This technique can also monitor the progress of a synthesis, for example, the reduction of a nitro group to form the amino group, by observing the disappearance of signals from the starting material and the appearance of signals from the product over time. diva-portal.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₁₁NO), the calculated exact mass is 149.08406 g/mol . HRMS can confirm this composition with high precision (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected precursor ion, are used to further confirm the structure. The fragmentation pattern is a unique fingerprint of the molecule. Based on the structures of aminophenols and allylbenzenes, the following fragmentation pathways are expected:
Loss of CO: Phenols commonly lose a molecule of carbon monoxide (28 Da) after initial rearrangement.
Loss of HCN/H₂CN: The amino group can lead to the loss of hydrogen cyanide (27 Da) or related fragments.
Benzylic Cleavage: The most characteristic fragmentation for the allyl group is the loss of the allyl radical, although cleavage leading to a stable tropylium-like ion is more common. A retro-Diels-Alder (RDA) rearrangement within the ring is also a possibility.
Table 2: Predicted HRMS Fragments for this compound
| Predicted Fragment Ion | m/z (Nominal) | Formula | Description |
| [M]+• | 149 | C₉H₁₁NO | Molecular Ion |
| [M-H]• | 148 | C₉H₁₀NO | Loss of a hydrogen radical |
| [M-CO]+• | 121 | C₈H₁₁N | Loss of carbon monoxide |
| [M-HCN]+• | 122 | C₈H₁₀O | Loss of hydrogen cyanide |
| [M-C₃H₄]+• | 109 | C₆H₇NO | Loss of allene (B1206475) via rearrangement |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. iitd.ac.in The two methods are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice-versa, depending on the change in dipole moment and polarizability, respectively. acs.org
For this compound, these techniques would confirm the presence of its key structural features. psu.edursc.org
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching | 3400–3200 (broad, strong) | 3400–3200 (weak) |
| N-H (Amine) | Symmetric/Asymmetric Stretch | 3450–3300 (two bands, medium) | 3450–3300 (medium) |
| C-H (Aromatic) | Stretching | 3100–3000 (medium) | 3100–3000 (strong) |
| C-H (Vinyl) | Stretching | 3080–3010 (medium) | 3080–3010 (strong) |
| C=C (Vinyl) | Stretching | 1645–1635 (medium) | 1645–1635 (strong) |
| C=C (Aromatic) | Ring Stretching | 1610, 1500 (strong) | 1610, 1500 (strong) |
| N-H | Bending (Scissoring) | 1630–1560 (strong) | Weak |
| C-H (Vinyl) | Out-of-plane Bending | 1000–910 (strong) | Weak |
| C-H (Aromatic) | Out-of-plane Bending | 880–800 (strong) | Medium |
| C-O (Phenol) | Stretching | 1260–1200 (strong) | Medium |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles. While no published crystal structure for this compound has been identified, this technique would be invaluable if suitable single crystals could be obtained. rsc.orgnih.gov
Analysis of the crystal structure would:
Unequivocally confirm the 1,2,4-trisubstitution pattern of the benzene (B151609) ring.
Reveal the conformation of the allyl group relative to the plane of the aromatic ring.
Provide detailed insight into the intermolecular forces that stabilize the crystal lattice, particularly the hydrogen bonding network involving the phenolic hydroxyl and amino groups, which act as both hydrogen bond donors and acceptors. scispace.comrsc.org
Studies on related aminophenol derivatives have shown that such hydrogen bonds are the dominant interactions governing the crystal packing. scispace.comacademie-sciences.fr
Chromatographic Techniques for Purification and Isomer Separation (e.g., HPLC, GC)
Chromatographic methods are essential for the separation, purification, and analytical quantification of this compound from reaction mixtures, which may contain starting materials, byproducts, and positional isomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly suitable method for the analysis and purification of aminophenols. researchgate.netnih.gov A method for separating this compound would likely involve a C18 or C8 stationary phase. The mobile phase would typically be a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govoup.com Adding a buffer (e.g., phosphate (B84403) or acetate) to control the pH is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the basic amino group and the acidic phenolic group.
Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation. Therefore, derivatization is often required. The active hydrogens of the -OH and -NH₂ groups can be reacted with a silylating agent (e.g., BSTFA) or an acylating agent to produce more volatile and thermally stable derivatives. dphen1.com GC coupled with mass spectrometry (GC-MS) is particularly powerful, providing both separation and structural identification of the components in a mixture. thermofisher.commdpi.com
Table 4: Exemplary Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Comments |
| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water (e.g., 40:60 v/v) with 20 mM phosphate buffer, pH 4.5 | UV-Vis (e.g., 285 nm) | Isocratic or gradient elution can be used to separate isomers and impurities. researchgate.net |
| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm) | Helium | Mass Spectrometer (EI) | Requires prior derivatization (e.g., silylation) to improve volatility and peak shape. dphen1.com |
Derivatization and Structure Property Relationship Spr Studies
Systematic Synthesis of Substituted 3-Amino-4-prop-2-enylphenol Derivatives
The synthesis of a library of this compound derivatives can be systematically approached through several strategic pathways, allowing for diverse substitutions on the aromatic ring, the amino group, and the allyl side chain.
A common strategy begins with a readily available precursor like p-aminophenol. The amino and hydroxyl groups are first protected to prevent unwanted side reactions. The protected intermediate can then undergo a Claisen rearrangement. This involves O-allylation of the phenolic oxygen with an allyl halide, followed by heating to induce a mdpi.commdpi.com-sigmatropic rearrangement, which selectively installs the allyl group at the ortho position to the hydroxyl group. Subsequent deprotection would yield the core scaffold. Variations can be introduced by using substituted allyl halides in the first step.
Alternatively, synthesis can commence from 2-allylphenol (B1664045). Nitration of 2-allylphenol, followed by reduction of the resulting nitro group, would introduce the amino functionality. The position of nitration can be directed by controlling reaction conditions, aiming for the position meta to the hydroxyl group.
Once the core this compound structure is obtained, further derivatization can be achieved:
N-Acylation/N-Alkylation: The amino group can be readily acylated with various acyl chlorides or anhydrides or alkylated using alkyl halides to introduce a wide range of substituents. These reactions are fundamental in modifying the electronic and steric properties of the molecule. pharmacy180.com
Aromatic Ring Substitution: The electron-donating nature of the hydroxyl and amino groups activates the aromatic ring for electrophilic substitution, such as halogenation or nitration, at the remaining open positions. mdpi.com
Side-Chain Modification: The double bond of the prop-2-enyl group is a key site for functionalization, including oxidation, hydrogenation, or addition reactions. nih.gov For instance, hydrogenation can convert the allyl group to a propyl group, altering the compound's lipophilicity and conformational flexibility. nih.gov
Regioselective and Stereoselective Functionalization of Core Scaffold
The presence of multiple reactive sites on the this compound scaffold necessitates precise control over reaction conditions to achieve desired isomers.
Regioselectivity: Functionalization of the aromatic ring is governed by the directing effects of the existing substituents. The hydroxyl and amino groups are ortho-, para-directing activators. This makes electrophilic substitution likely to occur at the positions ortho and para to these groups. The steric hindrance from the adjacent allyl group would influence the regiochemical outcome of such substitutions. Palladium-catalyzed reactions, which are known for their high regioselectivity, could also be employed for C-H functionalization of the phenol (B47542) ring. rsc.org
Stereoselectivity: The prop-2-enyl side chain is the primary site for introducing stereocenters.
Palladium-Catalyzed Cyclizations: Intramolecular reactions involving the allyl group and one of the heteroatoms (oxygen or nitrogen) can be used to construct new heterocyclic rings with high stereocontrol. For example, Pd(II)-catalyzed alkoxyacyloxylation of N-allyl-2-aminophenols has been shown to produce functionalized dihydro-1,4-benzoxazines with complete regioselectivity via a 6-exo-trig cyclization. nih.govacs.orgunimi.it The stereochemical outcome of these reactions is often dependent on the catalyst system and reaction conditions. nih.govacs.org
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can convert the alkene of the allyl group into a chiral diol with high enantioselectivity. This method was successfully used to create chiral diols from 2-allylphenol derivatives, which served as precursors for further synthesis. uow.edu.au
Cycloaddition Reactions: The allyl group can participate as a dienophile in intramolecular Diels-Alder reactions. In studies with N-allyl-2-aminophenols, an oxidative dearomatization followed by an intramolecular Diels-Alder cascade led to complex tricyclic systems with high diastereoselectivity. nih.govacs.org
Investigation of Structure-Property Relationships (SPR) in the Context of Material Science Applications
Phenolic and amino compounds are foundational monomers for a variety of high-performance polymers, including phenolic resins, polyamides, and polybenzoxazines. The this compound scaffold, with its trifunctional nature, presents significant potential for creating novel materials. mdpi.comnih.gov
The phenol and amino groups can participate in polymerization reactions. For example, aminophenols can be polymerized through oxidative methods to form conductive polymers with ladder-like structures. d-nb.infomdpi.compsu.edu The resulting polymers often exhibit interesting thermal and electrical properties. d-nb.infomdpi.com The allyl group provides an additional site for cross-linking via thermal or radical-initiated polymerization, which can significantly enhance the mechanical strength and thermal stability of the final material.
The structure-property relationships (SPR) can be systematically investigated by synthesizing a series of derivatives and analyzing their material properties.
Hypothetical SPR in Polymer Derivatives:
| Derivative Modification | Expected Impact on Polymer Properties | Rationale |
|---|---|---|
| Introduction of bulky alkyl groups on the amine | Increased solubility in organic solvents, decreased packing efficiency, lower thermal stability. | Steric hindrance disrupts intermolecular chain packing. |
| Halogenation of the aromatic ring (e.g., Br, Cl) | Increased flame retardancy, higher density, potential for modified electronic properties. | Halogens are known flame retardants and their high mass increases density. Their electronegativity alters the polymer's electronic structure. |
| Conversion of allyl to propyl group | Reduced cross-linking density, leading to a more thermoplastic (less thermoset) character. | Removal of the reactive double bond prevents post-polymerization cross-linking. |
| Esterification of the phenolic hydroxyl | Blocked polymerization site for phenolic resins, increased hydrophobicity. | The hydroxyl group is critical for phenol-formaldehyde type polymerizations. Ester groups are less polar than hydroxyls. |
These relationships highlight how targeted chemical modifications of the this compound monomer could be used to tailor the properties of resulting polymers for specific applications, such as advanced composites, coatings, or electronic materials. mdpi.com
SAR (Structure-Activity Relationship) studies for in vitro biological activities (e.g., enzyme inhibition, antimicrobial activity)
The structural features of this compound are found in many biologically active molecules. By analyzing SAR studies of related compounds, we can predict how derivatization of this core scaffold might influence its biological profile.
Enzyme Inhibition
SAR studies on aminophenol and eugenol (B1671780) (a related allylphenol) analogs have provided key insights into the requirements for potent enzyme inhibition.
Monoamine Oxidase (MAO) Inhibition: Studies on eugenol and its analogs as MAO-A inhibitors have shown that the presence and relative position of the hydroxyl, methoxy, and allyl groups are critical for activity. nih.gov For derivatives of this compound, modifying the amino group or the substitution pattern on the ring would likely have a significant impact on inhibitory potency against enzymes like MAOs.
Tyrosinase Inhibition: Research on p-aminophenol derivatives as tyrosinase inhibitors revealed that the nature of the substituent on the amino group is crucial. nih.gov For example, N-acyl or N-alkyl chains of specific lengths can enhance potency. A long alkyl chain, such as in p-decylaminophenol, resulted in a potent non-competitive inhibitor. nih.gov
Other Kinase/Enzyme Inhibition: In the development of inhibitors for enzymes like Factor Xa or sphingosine (B13886) kinase, aminophenol-based scaffolds have proven effective. acs.orgnih.govresearchgate.net SAR from these studies often shows that specific substitutions on the phenyl ring (e.g., halogens) and the type of moiety attached to the amino group are determinants of potency and selectivity. acs.org
Hypothetical SAR Table for Enzyme Inhibition (Target: Generic Kinase)
| R1 (on Amino group) | R2 (on Aromatic Ring) | Hypothetical IC₅₀ (µM) | SAR Interpretation |
|---|---|---|---|
| H | H | >100 | Unsubstituted core shows low activity. |
| Acetyl (-COCH₃) | H | 50 | N-acetylation provides a hydrogen bond acceptor, moderately improving activity. pharmacy180.com |
| Benzoyl (-COPh) | H | 85 | Bulky aromatic amide may be sterically unfavorable for the binding pocket. pharmacy180.com |
| Acetyl (-COCH₃) | 5-Chloro | 5.5 | Addition of a halogen at a key position can introduce favorable interactions (e.g., halogen bonding) and improve potency. acs.org |
Antimicrobial Activity
Phenolic compounds, including aminophenols and allylphenols, are well-known for their antimicrobial properties. kajay-remedies.commdpi.comresearchgate.net Their mechanism often involves membrane disruption or inhibition of essential enzymes. mdpi.commdpi.comnih.gov
Influence of the Allyl Group: The allyl group is an important feature for the antifungal and antibacterial activity of many natural phenols. nih.govresearchgate.net Studies on carvacrol (B1668589) and thymol (B1683141) derivatives showed that 2-allyl derivatives had consistently increased potency against planktonic bacteria compared to the parent compounds. nih.gov
Role of the Phenolic Hydroxyl: The free hydroxyl group is often considered essential for activity, potentially through hydrogen bonding or by acting as a proton exchange site. mdpi.comnih.gov However, some studies have shown that masking the hydroxyl group (e.g., through acetylation or methylation) can dramatically increase antifungal activity, possibly by improving cell penetration. mdpi.comnih.gov
Aromatic Ring Substitution: The introduction of substituents onto the aromatic ring significantly modulates antimicrobial activity. For example, adding a nitro group to the ring of eugenol or 2-allylphenol analogs was found to substantially enhance antifungal activity against various pathogenic fungi. mdpi.commdpi.comnih.gov The position of the substituent is also critical; a para-relationship between a nitro and hydroxyl group in 2-allylphenol derivatives led to strong growth inhibition of P. cinnamomi. mdpi.com
Hypothetical SAR Table for Antimicrobial Activity (Target: S. aureus)
| Derivative Modification | Hypothetical MIC (µg/mL) | SAR Interpretation |
|---|---|---|
| Core Scaffold | 128 | The core structure possesses baseline activity. |
| O-Methyl ether | 32 | Masking the hydroxyl group enhances lipophilicity and membrane permeability, increasing activity. mdpi.com |
| N-Acetylation | 64 | N-acetylation can modulate solubility and interaction with bacterial targets. |
| 5-Nitro substitution | 16 | The strong electron-withdrawing nature of the nitro group significantly boosts antimicrobial potency. mdpi.comnih.gov |
| Hydrogenation of allyl to propyl | >256 | Removal of the allyl double bond drastically reduces activity, highlighting its importance. nih.gov |
Lack of Available Research Data for this compound in Specified Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of available research data specifically concerning the chemical compound "this compound" within the detailed application areas requested. The specified topics of interest included its role as a versatile building block in organic synthesis—as a precursor to nitrogen-containing heterocyclic compounds and as an intermediate in multi-component reactions—as well as its applications as a monomer in polymer chemistry for the synthesis of novel polymeric materials, copolymerization, and as a cross-linking agent.
Despite targeted searches for this specific molecule and its potential synonyms, the scientific literature does not currently provide sufficient detailed research findings to construct an article that adheres to the requested outline. The available information is generally on related, but structurally distinct, compounds such as other isomers of aminophenols or allylphenols. Extrapolating from these related compounds would not provide scientifically accurate information solely on "this compound."
Therefore, it is not possible to generate a thorough and scientifically accurate article focusing exclusively on the chemical compound “this compound” for the specified applications at this time due to the absence of published research in these areas.
Applications in Advanced Chemical Synthesis and Materials Science
Potential in Functional Material Development (e.g., electronic materials, sensors)
The development of novel functional materials is a cornerstone of modern technological advancement. The inherent properties of 3-Amino-4-prop-2-enylphenol suggest its utility in the fabrication of sophisticated electronic materials and highly sensitive chemical sensors.
The presence of both amino and hydroxyl functionalities on the aromatic ring makes this compound a promising monomer for the synthesis of functional polymers. beilstein-journals.orgacs.org Aminophenols are known precursors to conductive polymers, which are integral to the development of flexible electronics, organic light-emitting diodes (OLEDs), and antistatic coatings. researchgate.net The polymerization of aminophenol derivatives can lead to materials with valuable electronic and optical properties. researchgate.net The resulting polymers derived from this compound could exhibit tunable conductivity, making them suitable for applications in electronic devices. beilstein-journals.org
Furthermore, the allyl group introduces a site for cross-linking and further functionalization, allowing for the creation of robust, three-dimensional polymer networks with enhanced thermal and mechanical stability. This capability is crucial for producing durable electronic components. The combination of the electron-donating amino group and the phenolic hydroxyl group can also contribute to the material's charge-transport properties, a key factor in the performance of organic semiconductors.
In the realm of sensor technology, phenol (B47542) derivatives are widely utilized for the detection of various analytes. researchgate.net The phenolic hydroxyl group of this compound can act as a recognition site for specific molecules through hydrogen bonding or other intermolecular interactions. The development of sensors for environmental monitoring and healthcare diagnostics relies on such specific molecular recognition events. mdpi.com For instance, electrochemical sensors often employ phenolic compounds for the detection of biologically and environmentally important substances. researchgate.net
The allyl group offers a versatile handle for immobilizing the molecule onto sensor surfaces, such as electrodes or optical fibers, through various chemical ligation techniques. This covalent attachment can lead to more stable and reusable sensors. Moreover, the entire molecule can be integrated into a polymer matrix, which is then used as the sensing layer. The synergistic effects of the amino, hydroxyl, and allyl groups could lead to the development of highly selective and sensitive sensors for a range of target analytes.
| Application Area | Relevant Functional Group(s) | Potential Role of this compound |
|---|---|---|
| Electronic Materials (Conductive Polymers) | Amino Group, Phenolic Hydroxyl Group | Monomer for the synthesis of polymers with tunable conductivity and charge-transport properties. |
| Electronic Materials (Cross-linked Polymers) | Allyl Group | Enables the formation of robust, three-dimensional polymer networks for durable electronic components. |
| Chemical Sensors (Recognition Element) | Phenolic Hydroxyl Group, Amino Group | Acts as a molecular recognition site for the selective binding of target analytes. |
| Chemical Sensors (Immobilization) | Allyl Group | Provides a reactive site for covalent attachment to sensor surfaces, enhancing stability and reusability. |
Ligand Design in Organometallic Chemistry and Catalysis
The field of organometallic chemistry and catalysis continually seeks novel ligands that can fine-tune the reactivity and selectivity of metal centers. The molecular structure of this compound makes it an excellent candidate for the design of innovative ligands for a variety of catalytic applications.
The amino and phenolic hydroxyl groups can act as a bidentate chelate, binding to a metal center to form a stable complex. Aminophenol-based ligands have a significant and growing impact on catalysis research. researchgate.net These types of ligands are known to be "redox non-innocent," meaning they can actively participate in electron-transfer processes during a catalytic cycle, which can open up new reaction pathways and enhance catalytic efficiency. The electronic properties of the metal center can be modulated by the substituents on the aminophenol backbone, thereby influencing the catalyst's activity and selectivity. acs.org
The incorporation of the allyl group adds another layer of functionality to the ligand. Allyl-containing ligands are pivotal in many transition metal-catalyzed reactions, such as cross-coupling reactions, which are fundamental for the construction of complex organic molecules. researchgate.netrsc.org The allyl moiety of this compound could potentially interact with the metal center in a hemilabile fashion, where it can reversibly coordinate and de-coordinate, creating a vacant site for substrate binding. This behavior is highly desirable in catalytic cycles.
Furthermore, the allyl group itself can be a reactive component in the catalytic transformation. For instance, in palladium catalysis, π-allyl complexes are key intermediates in a wide range of synthetic transformations. researchgate.netacs.org A ligand derived from this compound could, therefore, not only serve to stabilize and electronically tune the metal catalyst but also participate directly in the reaction mechanism. This dual role could lead to the development of highly efficient and selective catalysts for challenging chemical transformations. The versatility of allene-based ligands in catalysis further underscores the potential of unsaturated hydrocarbon moieties in ligand design. uea.ac.uk
| Feature | Relevant Functional Group(s) | Potential Application in Organometallic Chemistry and Catalysis |
|---|---|---|
| Metal Chelation | Amino Group, Phenolic Hydroxyl Group | Forms stable bidentate complexes with transition metals. |
| Redox Activity | Aminophenol Backbone | Acts as a redox non-innocent ligand, participating in electron-transfer processes. |
| Hemilability | Allyl Group | Potentially reversible coordination to the metal center, facilitating substrate binding. |
| Reactive Moiety | Allyl Group | Can participate directly in catalytic transformations, for example, through the formation of π-allyl intermediates. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for understanding the electronic characteristics of a molecule. For a compound like 3-Amino-4-prop-2-enylphenol, DFT calculations could provide significant insights into its electronic structure and reactivity.
Detailed Research Findings: Currently, there are no specific DFT studies published for this compound. A hypothetical DFT analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated.
A key output of such a study is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The results of such an analysis could be presented in a table similar to the hypothetical one below:
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | (e.g., -5.5 eV) | Indicates electron-donating capability. |
| LUMO Energy | (e.g., -0.8 eV) | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | (e.g., 4.7 eV) | Relates to chemical reactivity and stability. |
| Dipole Moment | (e.g., 2.1 D) | Measures the polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes only, as no specific studies on this compound are available.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and how it behaves over time.
Detailed Research Findings: There are no published conformational analysis or molecular dynamics simulation studies specifically for this compound.
A conformational analysis would identify the most stable conformers of the molecule by systematically rotating its single bonds and calculating the potential energy of each resulting structure. This would reveal the preferred spatial arrangement of the amino, hydroxyl, and propenyl groups.
MD simulations would provide a dynamic picture of the molecule's behavior. By simulating the motion of the atoms over time, researchers could understand how the molecule interacts with its environment, such as a solvent, and how its conformation changes. This information is particularly valuable for understanding how the molecule might interact with biological targets.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of a compound. Additionally, reactivity descriptors derived from quantum chemical calculations can provide a quantitative measure of a molecule's reactivity.
Detailed Research Findings: Specific predicted spectroscopic parameters and reactivity descriptors for this compound are not available in the literature.
Theoretical predictions of spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, can be performed using methods like DFT. These predicted spectra can be compared with experimental data to confirm the molecule's structure.
Reactivity descriptors, also calculated using DFT, offer a deeper understanding of the molecule's chemical behavior. These descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
A hypothetical table of these descriptors for this compound might look as follows:
| Reactivity Descriptor | Hypothetical Value |
| Electronegativity (χ) | (e.g., 3.15 eV) |
| Chemical Hardness (η) | (e.g., 2.35 eV) |
| Softness (S) | (e.g., 0.43 eV⁻¹) |
| Electrophilicity Index (ω) | (e.g., 2.11 eV) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Docking Studies with Non-Human Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding of a small molecule (ligand) to the active site of a protein or other biomolecule.
Detailed Research Findings: There are no published molecular docking studies of this compound with any non-human biological targets.
Such a study would involve selecting a specific non-human protein target, such as a viral enzyme or a receptor from a non-human organism. The 3D structure of this compound would then be computationally "docked" into the binding site of the target protein. The results would be a prediction of the binding pose and an estimation of the binding affinity, often expressed as a docking score. These studies are valuable for identifying potential lead compounds in drug discovery and for understanding the molecular basis of a compound's activity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Non-Clinical Activity or Material Properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively.
Detailed Research Findings: No QSAR or QSPR models specifically developed for or including this compound have been reported for predicting non-clinical activity or material properties.
To develop a QSAR/QSPR model, a dataset of structurally related compounds with known activities or properties is required. Molecular descriptors (numerical representations of the chemical structure) are calculated for each compound. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed activity or property. Once a reliable model is built, it can be used to predict the activity or property of new compounds, such as this compound, without the need for experimental testing.
Emerging Research Areas and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Property Prediction
The complexity of multifunctional molecules like 3-Amino-4-prop-2-enylphenol presents an ideal challenge for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize the way such compounds are synthesized and characterized.
Property Prediction: Machine learning models, trained on large datasets of chemical structures and their corresponding properties, can predict a wide range of characteristics for this compound before it is even synthesized. oup.comnih.gov This is particularly valuable for assessing potential applications and hazards early in the research process. For aromatic amines, ML models have been successfully developed to predict toxicological endpoints such as mutagenicity. oup.comnih.govacs.orgnih.gov Such models could be adapted to evaluate the potential biological activity and safety profile of this specific compound.
| AI/ML Application Area | Specific Task | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | Identification of novel synthetic routes | Reduced time and cost of synthesis, discovery of more efficient and sustainable pathways. chemcopilot.com |
| Property Prediction | Estimation of physicochemical properties (solubility, logP) | Guidance for formulation and application design. |
| Bioactivity Screening | Prediction of potential enzyme inhibition or antioxidant activity | Prioritization of compounds for experimental testing in drug discovery. |
| Toxicity Assessment | Prediction of mutagenicity and carcinogenicity based on the aromatic amine moiety | Early-stage hazard identification and risk assessment. oup.comacs.orgresearchgate.net |
Development of Sustainable and Biorenewable Synthesis Routes
The increasing demand for environmentally benign chemical processes drives research into green and sustainable synthesis methods. For this compound, this involves exploring renewable feedstocks and eco-friendly reaction conditions.
Biorenewable Feedstocks: A key starting point for a sustainable synthesis could be hydroquinone (B1673460), which can be derived from lignin, a major component of lignocellulosic biomass. digitellinc.com Research into the amination of hydroquinone to produce aminophenols provides a potential pathway. digitellinc.com Another green approach is the catalytic hydrogenation of nitrobenzene (B124822) or nitrophenols, which can be performed in environmentally friendly solvent systems like pressurized water and carbon dioxide, eliminating the need for harsh mineral acids. acs.orgtandfonline.comx-mol.net
Green Chemistry Principles: The synthesis of this compound can be designed to align with the principles of green chemistry. This includes the use of catalytic methods to reduce waste, employing safer solvents, and designing energy-efficient processes. For example, the reduction of a corresponding nitrophenol derivative using a supported nano-nickel catalyst represents a greener alternative to traditional reduction methods. tandfonline.comx-mol.net The ultimate goal is to develop a synthetic route that minimizes environmental impact while maximizing efficiency and atom economy. acs.org
Exploration of Novel Reactivity Pathways under Controlled Conditions
The hybrid structure of this compound, featuring an electron-rich aromatic ring, nucleophilic amino and hydroxyl groups, and a reactive allyl chain, offers a rich landscape for exploring novel chemical transformations.
Reactions of the Allyl Group: The allyl group is a versatile handle for further functionalization.
Claisen Rearrangement: Under thermal or catalytic conditions, the allyl group can potentially migrate from its current position to an ortho position relative to the hydroxyl group via a researchgate.netresearchgate.net-sigmatropic rearrangement, known as the Claisen rearrangement. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgrsc.org This would yield a constitutional isomer with a different substitution pattern and potentially different properties.
Palladium-Catalyzed Reactions: The allyl group can participate in a variety of palladium-catalyzed reactions. These include allylic etherification with other phenols or alcohols, and cross-coupling reactions to form new carbon-carbon bonds. researchgate.netnih.govfrontiersin.orgacs.orgumd.edu Such reactions would allow for the facile connection of the this compound scaffold to other molecular fragments.
Reactions of the Aminophenol Ring: The amino and hydroxyl groups are strong activating groups that direct electrophilic aromatic substitution to the ortho and para positions. libretexts.orgbyjus.comyoutube.commasterorganicchemistry.com This allows for the introduction of a wide range of substituents onto the aromatic ring, such as halogens, nitro groups, or acyl groups. The relative nucleophilicity of the amino and hydroxyl groups can be tuned by adjusting the reaction pH, allowing for selective reactions at either site. researchgate.net For instance, in basic conditions, the phenoxide is a potent nucleophile, while in neutral or acidic conditions, the amino group is generally more reactive towards electrophiles. researchgate.net
Advancements in Functional Material Design based on this compound Scaffolds
The bifunctional nature of the amino and phenol (B47542) groups, combined with the polymerizable allyl moiety, makes this compound an attractive building block for the synthesis of advanced functional materials.
Polymer Synthesis:
Polyamides: The amino group can react with dicarboxylic acids or their derivatives to form polyamides. nih.govweebly.comyoutube.comgreenchemicals.eu The resulting polymers would possess the inherent properties of polyamides, such as high strength and thermal stability, with the pendent allyl groups available for further modification.
Benzoxazine (B1645224) Resins: this compound is an ideal candidate for the synthesis of benzoxazine monomers through a Mannich condensation reaction with an aldehyde. nih.govresearchgate.netrsc.orgnih.govrsc.org These monomers can then be thermally polymerized to form polybenzoxazines, a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high char yield. The allyl group would allow for a dual-curing mechanism, potentially leading to materials with superior cross-link density and enhanced thermomechanical properties. rsc.org
| Material Class | Monomer Functionality Utilized | Potential Properties and Applications |
|---|---|---|
| Polyamides | Amino group (for polymerization) | High-strength fibers, engineering plastics, biomaterials. nih.govresearchgate.net |
| Polybenzoxazines | Amino and Phenol groups (for ring formation) | High-performance composites for aerospace and electronics, flame retardant materials. rsc.orgrsc.org |
| Cross-linked Thermosets | Allyl group (for cross-linking) | Enhanced thermal stability, improved mechanical strength, solvent resistance. |
Interdisciplinary Research at the Interface of Organic Chemistry and Non-Clinical Biological Sciences
The structural motifs within this compound suggest a range of potential biological activities that warrant investigation in non-clinical settings. This opens up avenues for interdisciplinary research bridging synthetic organic chemistry with pharmacology and biochemistry.
Antioxidant Activity: Phenolic compounds are well-known for their ability to act as radical scavengers. nih.govmdpi.comresearchgate.netacs.org The hydroxyl group on the aromatic ring of this compound could donate a hydrogen atom to neutralize free radicals, suggesting potential antioxidant properties. The presence of the amino group might further modulate this activity. Some aminophenol derivatives have shown pro-oxidant activity in the presence of metal ions, which is another area for investigation. researchgate.net
Enzyme Inhibition: Substituted phenols and aromatic amines are common structural features in many enzyme inhibitors. nih.govnih.gov The specific substitution pattern of this compound could allow it to fit into the active site of various enzymes, potentially leading to inhibitory effects. High-throughput screening of this compound against a panel of enzymes could reveal specific targets and pave the way for the design of more potent and selective inhibitors.
| Potential Biological Activity | Responsible Structural Feature | Area of Investigation |
|---|---|---|
| Antioxidant | Phenolic hydroxyl group | In vitro radical scavenging assays (e.g., DPPH, ABTS). nih.gov |
| Enzyme Inhibition | Substituted aromatic ring | Screening against various enzyme classes (e.g., kinases, proteases, oxidoreductases). nih.govnih.gov |
| Pro-oxidant | Aminophenol core | Investigation of activity in the presence of transition metal ions. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
